molecular formula C9H5F2NO B14018275 5-(3,4-Difluorophenyl)-1,3-oxazole

5-(3,4-Difluorophenyl)-1,3-oxazole

Cat. No.: B14018275
M. Wt: 181.14 g/mol
InChI Key: PYINEZBBSUXGOB-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-difluoroaniline with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce variously substituted oxazole derivatives.

Scientific Research Applications

5-(3,4-Difluorophenyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5F2NO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H

InChI Key

PYINEZBBSUXGOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)F)F

Origin of Product

United States

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